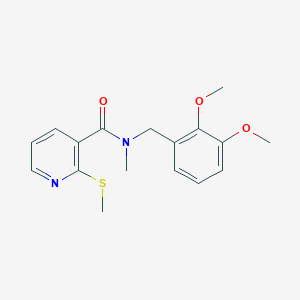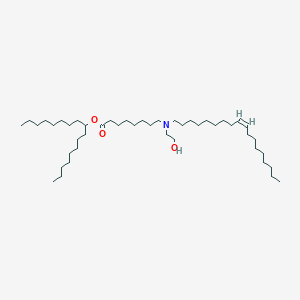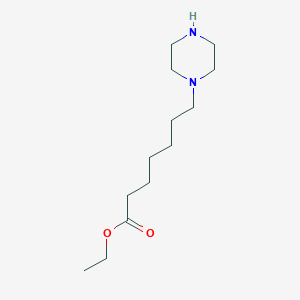
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a nicotinamide core, substituted with a 2,3-dimethoxybenzyl group and a methylthio group.
Preparation Methods
The synthesis of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and nicotinic acid derivatives.
Formation of Intermediates: The 2,3-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide to form the desired product.
Reaction Conditions: The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive benzamides.
Biological Research: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving nicotinamide derivatives.
Industrial Applications: In the industrial sector, it is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are involved in oxidative stress and inflammatory pathways. It may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS).
Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, such as the NF-κB pathway and the Nrf2 pathway. By influencing these pathways, it exerts its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide can be compared with other benzamide derivatives:
Similar Compounds: Compounds like N-(2,3-dimethoxybenzyl)-N-methylamine and N-(2,3-dimethoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]acetamide share structural similarities.
Uniqueness: The presence of both the 2,3-dimethoxybenzyl group and the methylthio group in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(17(20)13-8-6-10-18-16(13)23-4)11-12-7-5-9-14(21-2)15(12)22-3/h5-10H,11H2,1-4H3 |
InChI Key |
YPLAFCJAEVYEOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)

![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)

